molecular formula C6H15BrO3Si B1329998 (3-Bromopropyl)trimethoxysilane CAS No. 51826-90-5

(3-Bromopropyl)trimethoxysilane

Cat. No.: B1329998
CAS No.: 51826-90-5
M. Wt: 243.17 g/mol
InChI Key: GLISZRPOUBOZDL-UHFFFAOYSA-N
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Description

3-bromopropyl trimethoxysilane is a bromo silane. It is popularly used as a silane coupling agent.

Safety and Hazards

(3-Bromopropyl)trimethoxysilane is classified as a skin irritant and serious eye irritant . It is also classified as a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for (3-Bromopropyl)trimethoxysilane were not found, it has been used in the fabrication of a polymeric humidity sensor , indicating potential for use in sensor technology. Its role in the functionalization of magnetite nanoparticles also suggests potential applications in nanotechnology.

Mechanism of Action

Target of Action

(3-Bromopropyl)trimethoxysilane (BPTS) is primarily used as a silane coupling agent . It has been found to interact with magnetite (Fe3O4) nanoparticles and polybenzimidazoles (PBI) . These targets play a crucial role in the fabrication of various materials, including polymeric humidity sensors and fuel cell membranes .

Mode of Action

BPTS acts as an initiating site for functionalization . It forms covalent bonds with its targets, leading to the formation of crosslinked structures . For instance, in the case of magnetite nanoparticles, BPTS facilitates their functionalization . Similarly, it aids in attaching a polyelectrolyte to an inorganic alumina substrate during the fabrication of a polymeric humidity sensor .

Biochemical Pathways

Its role in thecrosslinking of polymers suggests that it may influence the polymerization pathways and the resulting polymer structures .

Result of Action

The action of BPTS results in denser structures when used with linear substituents . These structures exhibit greater oxidative stability and lower hydrogen permeability compared to those formed with bulk groups . Furthermore, the crosslinked membranes have higher mechanical strength compared to the initial PBI membrane .

Action Environment

The action of BPTS is influenced by environmental factors such as moisture . It is known to react slowly with moisture or water, suggesting that its efficacy and stability could be affected in humid conditions . Therefore, it is typically stored under inert gas and in a well-ventilated place to maintain its stability .

Properties

IUPAC Name

3-bromopropyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLISZRPOUBOZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199783
Record name (3-Bromopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51826-90-5
Record name (3-Bromopropyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51826-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromopropyl)trimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051826905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopropyl)trimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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